molecular formula C6H10ClNO3 B1346035 Ethyl 2-[(2-chloroacetyl)amino]acetate CAS No. 41602-50-0

Ethyl 2-[(2-chloroacetyl)amino]acetate

Cat. No.: B1346035
CAS No.: 41602-50-0
M. Wt: 179.6 g/mol
InChI Key: GSHWWBSVIZYONT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloroacetyl)amino]acetate, also known as ethyl glycinate chloroacetate, is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-chloroacetyl)amino]acetate typically involves the reaction of ethyl glycinate with chloroacetyl chloride. The general procedure includes cooling amino esters to -10°C before treating them with a solution of bromoacetyl chloride and potassium carbonate in a mixture of dichloromethane and water. The resulting solution is allowed to warm up to room temperature and stirred for 16 hours. After the reaction, the mixture is extracted with dichloromethane, and the organic extracts are washed with brine, dried over magnesium sulfate, and filtered before being concentrated .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using sulfonyl chloride as a chlorination reagent. The process involves adding ethyl acetoacetate into a reactor, cooling it to -5 to 10°C, and then dropwise adding sulfonyl chloride. The temperature is then raised to 20-25°C for 4 hours. After the reaction, the mixture is vacuumized to remove residual acidic gas, and the residues are distilled at reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-chloroacetyl)amino]acetate undergoes various chemical reactions, including nucleophilic substitution, condensation, and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

    Condensation: The compound can undergo condensation reactions with amines to form amide derivatives.

    Hydrolysis: Hydrolysis of this compound can be achieved using aqueous acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides.

    Condensation: Formation of amide derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Ethyl 2-[(2-chloroacetyl)amino]acetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chloroacetyl)amino]acetate involves its reactivity with nucleophiles due to the presence of the chloroacetyl group. This reactivity allows it to form various derivatives through nucleophilic substitution and condensation reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their biological activities .

Comparison with Similar Compounds

Ethyl 2-[(2-chloroacetyl)amino]acetate can be compared with other similar compounds such as:

    Ethyl cyanoacetate: Used in similar nucleophilic substitution and condensation reactions.

    Chloroacetyl chloride: A common reagent for introducing the chloroacetyl group in organic synthesis.

    Ethyl acetoacetate: Used as a starting material in the synthesis of various derivatives.

Uniqueness: this compound is unique due to its specific reactivity profile, allowing it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHWWBSVIZYONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961837
Record name 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41602-50-0
Record name Glycine, N-(2-chloroacetyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041602500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Chloroacetyl)glycine ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The ester prepared in step 1 is reacted with chloroacetylchloride at a temperature of from about -10° to +10° C. in a suitable solvent in the presence of a suitable base to produce chloroacetylglycine ethyl ester. Solvents useful in this reaction include water, dichloromethane, and dichloroethane. Suitable bases include sodium bicarbonate, sodium carbonate, potassium carbonate, and sodium hydroxide. If the aminoacid is used in the form of its hydrochloride, a two-fold excess of base must be used.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Twenty-seven and nine-tenths grams (g) (0.2 mole) of glycine ethyl ester --HCl was combined with about 100 grams of ice in a reaction flask. Solid NaHCO3 (33.6 g) (0.4 mole) was then added to this mixture followed by dropwise addition of 23.0 g (0.2 mole) of chloroacetyl chloride with stirring. The temperature of the reaction mixture was maintained between -10° and -5° C. by ice addition. The solid precipitate that formed was separated from the reaction mixture by filtration, washed with ice water and air dried. The yield was 15 g (41.7%) of a solid having a melting point of 60°-62° C. which was identified as the title compound by infrared (IR) spectroscopy analysis.
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23 g
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